Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate
Overview
Description
Ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate is a chemical compound with the molecular formula C14H13BrN2O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational methods such as Density Functional Theory (DFT), Molecular Dynamics Simulation, and Quantitative Structure-Activity Relationship (QSAR) .Scientific Research Applications
Benzoate and Sorbate Salts: Potential Hazards and Clinical Uses
Benzoate salts, including sodium benzoate, play crucial roles in food preservation and have been studied for their potential hazards and clinical uses. While concerns over their safety persist, such as their potential to produce carcinogens like benzene in presence of ascorbic acid, their clinical applications cannot be ignored. Sodium benzoate has shown benefits for patients with urea cycle disorders and might be advantageous in treating multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. However, caution is advised due to its potential to deplete glycine, impacting brain neurochemistry (Piper & Piper, 2017).
ABTS/PP Decolorization Assay: Antioxidant Capacity
The ABTS/PP decolorization assay, involving compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), is essential in determining the antioxidant capacity of various substances. This assay helps understand reaction pathways of antioxidants, highlighting the importance of chemical reactions in biological systems and potential applications in food science and health (Ilyasov et al., 2020).
Ethylene and Its Precursors: Plant Biology
Ethylene, along with its precursors such as 1-aminocyclopropane-1-carboxylic acid (ACC), plays a significant role in plant biology, affecting growth and stress responses. Studies on ACC highlight its multifaceted roles beyond being a simple ethylene precursor, including its transport mechanism and potential signaling roles independent of ethylene. Such research underscores the complexity of plant hormone interactions and their implications for agriculture and plant science (Van de Poel & Van Der Straeten, 2014).
Hyaluronan Esterification: Biomedical Applications
The esterification of hyaluronan, resulting in derivatives like ethyl and benzyl hyaluronan esters, showcases the development of biocompatible, degradable materials for clinical applications. These derivatives promise diverse biological properties, highlighting the importance of chemical modifications in creating new materials for medical use (Campoccia et al., 1998).
Ethyl Glucuronide: Alcohol Consumption Marker
Ethyl glucuronide (EtG) serves as a biomarker in hair for detecting alcohol consumption, demonstrating the application of chemical analysis in forensic science and health monitoring. The stability of EtG in hair and its correlation with alcohol intake provide valuable tools for assessing long-term alcohol use (Crunelle et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(5-amino-6-bromopyridin-2-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-2-19-14(18)10-5-3-4-9(8-10)12-7-6-11(16)13(15)17-12/h3-8H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRQCWXXUCZJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=NC(=C(C=C2)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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